
DSPE-PEG(2000)-amine (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSPE-PEG(2000)-amine (sodium salt) is a compound that combines distearoyl phosphatidyl ethanolamine (DSPE) with polyethylene glycol (PEG) and an amine group. This compound is widely used in the field of nanomedicine and drug delivery due to its amphiphilic nature, which allows it to form stable micelles and liposomes. The PEGylation (attachment of PEG) enhances the solubility and stability of the compound, making it an ideal candidate for various biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG(2000)-amine (sodium salt) typically involves the conjugation of DSPE with PEG and an amine group. One common method is the thin film hydration method, where DSPE and PEG are dissolved in an organic solvent such as chloroform. The solvent is then evaporated under reduced pressure to form a thin film, which is subsequently hydrated with an aqueous solution containing the amine group .
Industrial Production Methods
In industrial settings, the production of DSPE-PEG(2000)-amine (sodium salt) often involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG(2000)-amine (sodium salt) can undergo various chemical reactions, including:
Oxidation: The PEG chain can be oxidized under certain conditions, leading to the formation of aldehyde or carboxyl groups.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the PEG chain can result in PEG-aldehyde or PEG-carboxylate, while substitution reactions involving the amine group can yield various amide or imine derivatives .
Scientific Research Applications
DSPE-PEG(2000)-amine (sodium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and nanostructures.
Biology: Employed in the preparation of liposomes and micelles for drug delivery and imaging.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the formulation of cosmetics and personal care products to enhance stability and delivery of active ingredients
Mechanism of Action
The mechanism of action of DSPE-PEG(2000)-amine (sodium salt) primarily involves its ability to form stable micelles and liposomes. The hydrophobic DSPE moiety interacts with lipid bilayers, while the hydrophilic PEG chain extends into the aqueous environment, providing steric stabilization. This amphiphilic nature allows the compound to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The amine group can also facilitate targeted delivery by conjugating with specific ligands or antibodies .
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG(2000): Similar to DSPE-PEG(2000)-amine but lacks the amine group, which limits its ability to form conjugates with other molecules.
DSPE-MPEG(2000): Another PEGylated derivative of DSPE, used in similar applications but with different molecular properties.
Uniqueness
DSPE-PEG(2000)-amine (sodium salt) stands out due to its amine group, which provides additional functionality for conjugation with various ligands, enhancing its versatility in drug delivery and biomedical applications .
Properties
Molecular Formula |
C46H90N2NaO11P |
|---|---|
Molecular Weight |
901.2 g/mol |
IUPAC Name |
sodium;2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C46H91N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);/q;+1/p-1 |
InChI Key |
ZOWKZTFNTBLYEA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


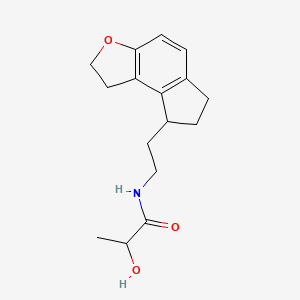
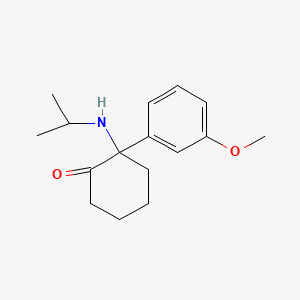
![(3E,5E,7E,11E,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823639.png)
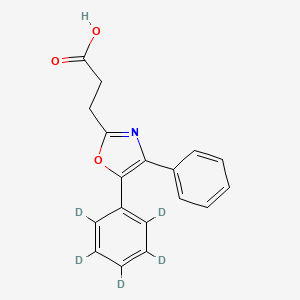
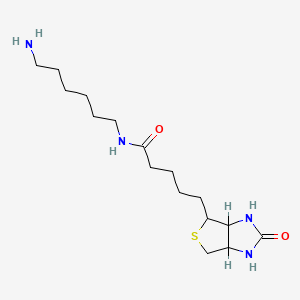
![(3E,5E,7E,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823658.png)
![(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-4,6,9-trihydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10823672.png)
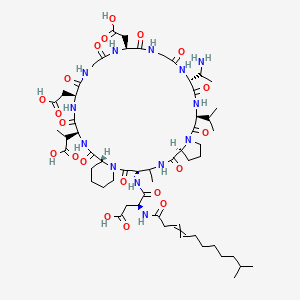
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid;hydrate](/img/structure/B10823679.png)
![(1R,2S,4R,27S,28S,42S,44S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823680.png)


![(3E,5Z,7E,11E,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823692.png)
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10823697.png)
